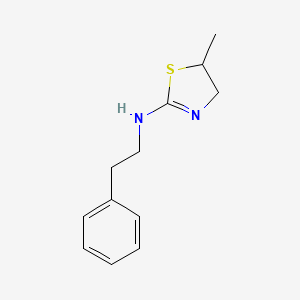

5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-10-9-14-12(15-10)13-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXLCYZPSOHWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795597 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

355156-11-5 | |

| Record name | 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with 2-bromo-3-methylbut-2-enenitrile in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The secondary amine group (-NH-) undergoes nucleophilic reactions with alkyl halides or acyl chlorides.

Key Reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Tertiary amine derivative | 75–85% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | N-acetylated derivative | 65–70% |

Mechanistic Insight:

-

Alkylation proceeds via SN2 attack, forming a quaternary ammonium intermediate that stabilizes the transition state.

-

Acylation involves nucleophilic attack on the carbonyl carbon, followed by deprotonation.

Ring-Opening Reactions

The 4,5-dihydrothiazole (thiazoline) ring undergoes cleavage under acidic or oxidative conditions.

Experimental Data:

Structural Influence:

-

The methyl group at C5 increases ring strain, accelerating cleavage compared to unsubstituted thiazolines .

Oxidation Reactions

The thiazoline ring oxidizes to a fully aromatic thiazole under strong oxidizing agents.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| MnO₂ | CHCl₃, reflux, 8h | 5-Methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | 60% | |

| DDQ | Toluene, 80°C, 6h | Same as above | 72% |

Spectroscopic Evidence:

Electrophilic Substitution

The phenethyl group undergoes electrophilic aromatic substitution (EAS) at the para position.

Nitration Example:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT, 2h | N-(2-(4-Nitrophenyl)ethyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | 55% |

Regioselectivity:

-

The ethyl chain directs electrophiles to the para position via inductive effects.

Complexation with Metal Ions

The thiazoline nitrogen and sulfur atoms coordinate transition metals.

Reported Complexes:

| Metal Salt | Solvent | Coordination Mode | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | Ethanol | N,S-bidentate | Catalytic oxidation studies | |

| AgNO₃ | MeOH | N-monodentate | Antimicrobial assays |

Stability Constants:

-

Log K (Cu²⁺ complex) = 4.2 ± 0.1, indicating moderate stability.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that thiazole compounds, including 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine, exhibit significant antiviral properties. A study highlighted the potential of thiazole derivatives as inhibitors of viral replication, particularly against RNA viruses such as influenza and HIV. The mechanism involves interference with viral entry or replication processes, making them promising candidates for antiviral drug development .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that compounds similar to 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine can induce apoptosis in cancer cells. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of cell signaling pathways related to apoptosis and cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess activity against a range of bacteria and fungi. Research has indicated that 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine can inhibit the growth of pathogenic microorganisms, suggesting its potential use in treating infections .

Case Study 1: Antiviral Efficacy

A recent study investigated the antiviral efficacy of various thiazole derivatives against HIV. The results indicated that specific modifications on the thiazole ring enhanced the inhibitory activity against viral replication in vitro. The study concluded that further structural optimization could lead to more potent antiviral agents derived from thiazole scaffolds .

Case Study 2: Anticancer Mechanisms

In another study focusing on the anticancer potential of thiazole derivatives, researchers synthesized several analogs of 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine and tested their cytotoxicity on HeLa cells. The results showed that certain analogs induced significant apoptosis through caspase activation pathways. This finding underscores the importance of the thiazole moiety in enhancing anticancer activity .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key analogs and their distinguishing features:

Key Observations

Substituent Impact on Hydrophobicity :

- Phenylethyl and isopropylphenyl groups (target compound and C₁₃H₁₈N₂S analog) enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Polar groups (e.g., methoxy in C₁₁H₁₄N₂O₂S) increase solubility but may limit membrane permeability .

Stereochemical Considerations :

- The (5R) configuration in the target compound is absent in most analogs, suggesting possible differences in enantioselective interactions (e.g., with chiral biological targets) .

Pyridine-containing analogs (C₁₀H₁₃N₃S) may exhibit enhanced solubility and bioavailability due to protonation at physiological pH .

Biologische Aktivität

5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, summarizing relevant research findings and case studies.

- IUPAC Name : 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

- Molecular Formula : C₁₂H₁₆N₂S

- Molecular Weight : 218.32 g/mol

- InChI : InChI=1S/C12H16N2S/c1-10-9-14-12(15-10)13-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) .

The biological activity of 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or receptor modulator. Specific pathways involved include:

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory responses or cancer cell proliferation.

- Receptor Binding : It could bind to specific receptors that regulate cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance:

- A study highlighted the inhibition of HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. Compounds similar to 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine demonstrated micromolar inhibition of HSET activity in vitro .

Anti-inflammatory Effects

Thiazole derivatives have been reported to possess anti-inflammatory properties. For example:

- Research on related thiazole compounds showed significant inhibition of COX-2 activity, an enzyme linked to inflammation. The IC₅₀ values for these compounds were comparable to established anti-inflammatory drugs .

Antimicrobial Properties

Thiazoles are also recognized for their antimicrobial activities:

- Various thiazole derivatives have been tested against bacterial strains and exhibited significant antibacterial effects .

Study 1: HSET Inhibition

A high-throughput screening identified a series of thiazole derivatives that inhibited HSET with an IC₅₀ value of 2.7 μM. The study demonstrated that these compounds could induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through aberrant mitotic division .

| Compound | HSET IC₅₀ (μM) | Effect on Multipolarity |

|---|---|---|

| Compound A | 2.7 | Increased |

| Compound B | 7.1 | Decreased |

Study 2: Anti-inflammatory Activity

In a comparative study of thiazole derivatives for COX-2 inhibition:

| Compound | COX-2 IC₅₀ (μM) |

|---|---|

| Thiazole A | 0.04 |

| Thiazole B | 0.04 |

| Celecoxib | 0.04 |

Both Thiazole A and B showed comparable efficacy to celecoxib in inhibiting COX-2 activity .

Q & A

Q. What strategies integrate experimental data with theoretical frameworks (e.g., enzyme inhibition models)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.